Calceolarioside E

Description

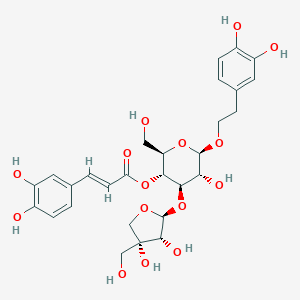

Structure

3D Structure

Properties

CAS No. |

117477-59-5 |

|---|---|

Molecular Formula |

C28H34O15 |

Molecular Weight |

610.6 g/mol |

IUPAC Name |

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C28H34O15/c29-11-20-23(42-21(35)6-3-14-1-4-16(31)18(33)9-14)24(43-27-25(37)28(38,12-30)13-40-27)22(36)26(41-20)39-8-7-15-2-5-17(32)19(34)10-15/h1-6,9-10,20,22-27,29-34,36-38H,7-8,11-13H2/b6-3+/t20-,22-,23-,24-,25+,26-,27+,28-/m1/s1 |

InChI Key |

MOOYCEWTRITIQB-UIKPAZBQSA-N |

SMILES |

C1C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)(CO)O |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)(CO)O |

Canonical SMILES |

C1C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)(CO)O |

Origin of Product |

United States |

Occurrence, Isolation, and Biotechnological Production of Calceolarioside E

Natural Botanical Sources of Calceolarioside E

This compound, a notable phenylpropanoid glycoside, is a relatively rare molecule that has been identified in a select number of plant families and species. Its natural distribution is a key area of phytochemical research.

Primary Plant Families and Species Containing this compound

The presence of this compound is documented in several plant families. The primary families known to contain this compound are the Gesneriaceae and Verbenaceae. mdpi.com Within these families, specific species have been identified as sources of this compound. For instance, it was first isolated from the leaves of Lantana camara L., a species belonging to the Verbenaceae family. mdpi.com

Further research has identified its presence in the family Episcieae, with species such as Episcia cupreata (Hook.) Hemsl., Nautilocalyx forgettii (Spraque) Spraque, N. lychee (Hook. fil.) Sprague, Alloplectus cristatus (L.) Mart, Columnea quercetin (B1663063) Oerst, Codonanthe carnosa (Gardn.) Hanst, and Nematanthus wettsteinii (Fritsch.) H. E. Moore also containing the compound. mdpi.com

Identification of Haberlea rhodopensis as a Key Source

A significant source of this compound is the resurrection plant Haberlea rhodopensis Friv., a member of the Gesneriaceae family. mdpi.comencyclopedia.pub This plant is endemic to the Balkan Peninsula, specifically Bulgaria and Greece, and is known for its remarkable ability to survive long periods of desiccation. mdpi.commdpi.com

Studies have shown that Haberlea rhodopensis is a rich source of biologically active phenylethanoid glycosides, including this compound and Myconoside. mdpi.commdpi.complantasyst.eu Notably, research has demonstrated that in vitro cultivated Haberlea rhodopensis can be a more potent source of this compound compared to its wild-grown counterparts. mdpi.comnih.gov Biotechnological production through in vitro systems offers a sustainable and controlled method for obtaining this valuable compound, circumventing the need to harvest the protected wild plant. mdpi.comnih.gov

Other Documented Plant Occurrences

Beyond the primary sources, this compound has been detected in other plant species. Within the Verbenaceae family, various species of the genus Lippia have been found to contain this compound. These include Lippia alba (Mill.) N. E. Brown, L. radula Sw., L. canescens Kunth, and L. multiflora Moldenke. mdpi.com Additionally, it has been identified in Calceolaria adscendens, C. foliosa, and C. polifolia. mdpi.com

Methodologies for Extraction and Isolation of this compound

The process of obtaining pure this compound from plant material involves sophisticated extraction and purification techniques. These methods are crucial for isolating the compound for further scientific investigation.

Solvent Extraction Techniques

The initial step in isolating this compound from plant matter is typically solvent extraction. Polar organic solvents are generally employed for this purpose due to the glycosidic nature of the compound. psu.edu Methanol (B129727) is a commonly used solvent for this process. mdpi.com

A general procedure involves the extraction of air-dried and ground plant material with methanol over an extended period. mdpi.com The resulting crude methanolic extracts are then combined, filtered, and evaporated to yield a concentrated extract. This extract can then be dissolved in water in preparation for chromatographic purification. mdpi.com

Chromatographic Fractionation and Purification Strategies

Following solvent extraction, a series of chromatographic techniques are utilized to fractionate the crude extract and purify this compound. A common initial step is polyamide column chromatography, where the extract is eluted with water and mixtures of water and methanol of increasing concentrations. mdpi.com

The fractions containing this compound are then subjected to further purification. Low-Pressure Liquid Chromatography (LPLC) with a reversed-phase column (such as Lobar RP-18) is a frequently used method. mdpi.com This is often followed by Preparative Thin-Layer Chromatography (PTLC) to achieve a high degree of purity. mdpi.com High-Performance Liquid Chromatography (HPLC) is also employed for the quantification and final purification of this compound. mdpi.com

Compound Names and PubChem CIDs

Spectroscopic and Spectrometric Methods for Structural Elucidation

The definitive structure of this compound, a phenylpropanoid glycoside, has been determined through the application of advanced spectroscopic and spectrometric techniques. mdpi.com These methods are essential for the analysis and structural elucidation of complex natural products. eurekaselect.comuib.no The primary tools used in the characterization of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.com

One-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for piecing together the molecular framework. mdpi.comeurekaselect.com Techniques such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are employed to identify characteristic signals of this compound within plant extracts, allowing for its distinction from other related compounds like myconoside. researchgate.net The complete structural assignment is achieved by interpreting the full set of 1D and 2D NMR spectra, which provides detailed information about the connectivity of atoms within the molecule. mdpi.com Mass spectrometry provides complementary data, confirming the molecular weight and elemental composition of the compound. jchps.com

Biotechnological Cultivation and Enhanced Production of this compound

This compound is a relatively rare molecule, identified in plant families such as Gesneriaceae. mdpi.com It is notably present in Haberlea rhodopensis Friv., a resurrection plant endemic to the Balkans. mdpi.comresearchgate.netmdpi.com Due to the protected status of H. rhodopensis, wild harvesting is not a sustainable option for obtaining its bioactive compounds. mdpi.com Consequently, biotechnological approaches, specifically plant in vitro culture systems, have been developed as a suitable and sustainable alternative for the year-round production of this compound, independent of climate and without impacting natural habitats. mdpi.commdpi.com

In vitro Plant Culture Systems for Haberlea rhodopensis

The biotechnological production of this compound relies on the successful cultivation of Haberlea rhodopensis using in vitro techniques. mdpi.commdpi.com Highly effective methods for the large-scale cultivation of differentiated (e.g., aerial parts) and undifferentiated in vitro cultures have been established and commercialized. researchgate.net These systems, including modified micropropagation protocols, allow for the renewable production of H. rhodopensis biomass in a controlled laboratory environment. mdpi.comresearchgate.net Research has demonstrated that in vitro cultured aerial parts of H. rhodopensis serve as a potent source for the isolation of this compound. mdpi.commdpi.com This proves that the expression of key secondary metabolites is not compromised during in vitro culturing. mdpi.com

Strategies for Optimizing this compound Accumulation in Culture

A significant advantage of in vitro cultivation is the potential to optimize and enhance the production of desired secondary metabolites. mdpi.com The accumulation of this compound in Haberlea rhodopensis cultures can be increased through the manipulation of various environmental and nutritional factors. mdpi.commdpi.com Strategies for enhancing yield include modifying the composition of the culture media, as well as adjusting physical parameters such as temperature and light conditions. mdpi.com By fine-tuning these factors, it is possible to stimulate the plant's metabolic pathways to favor the synthesis and accumulation of this compound and other valuable phenylethanoid glycosides.

Comparative Analysis of Metabolite Yields from Wild vs. Cultivated Sources

Studies comparing the phytochemical profiles of wild and in vitro cultivated Haberlea rhodopensis have revealed a significant advantage of the biotechnological approach. The in vitro cultivated plants have been shown to accumulate major bioactive compounds, including this compound and myconoside, to much higher levels than the plants growing in their natural habitats. mdpi.comresearchgate.net This superior yield makes in vitro cultivation a more efficient and reliable source for these valuable metabolites. mdpi.com

| Metabolite | Source | Relative Yield | Reference |

|---|---|---|---|

| This compound | Wild Haberlea rhodopensis | Standard | mdpi.comresearchgate.net |

| This compound | In vitro Cultivated Haberlea rhodopensis | Significantly Higher | mdpi.comresearchgate.net |

| Myconoside | Wild Haberlea rhodopensis | Standard | mdpi.comresearchgate.net |

| Myconoside | In vitro Cultivated Haberlea rhodopensis | Significantly Higher | mdpi.comresearchgate.net |

Advanced Analytical Methodologies for Calceolarioside E Characterization and Quantification

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

The development and validation of High-Performance Liquid Chromatography (HPLC) methods are fundamental for the reliable analysis of Calceolarioside E. diva-portal.orgresearchgate.net These processes ensure that the analytical method is suitable for its intended purpose, providing accurate and reproducible results. ejgm.co.ukms-editions.clscielo.br Method validation encompasses several parameters, including linearity, precision, accuracy, specificity, and robustness, which are established according to international guidelines. ejgm.co.ukms-editions.cl Quantitative HPLC determination has been successfully applied to measure the content of this compound in various plant sources, such as in vitro cultivated Haberlea rhodopensis. mdpi.com

HPLC-UV and HPLC-DAD Applications for this compound Quantification

High-Performance Liquid Chromatography coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) is a primary technique for the quantification of this compound. aurora-universities.euscioninstruments.com HPLC-DAD, an advanced form of UV detection, allows for the simultaneous acquisition of absorbance spectra across a range of wavelengths, enhancing compound identification and peak purity assessment. pan.olsztyn.pl This is particularly useful for analyzing complex mixtures like plant extracts where multiple compounds may co-elute. pan.olsztyn.pl

The quantification of phenylethanoid glycosides, the class of compounds to which this compound belongs, is often performed using HPLC-DAD. researchgate.net For phenolic compounds, a detection wavelength of around 280 nm typically offers high sensitivity. koreascience.kr The selection of an appropriate wavelength is critical for achieving the necessary sensitivity for quantification. measurlabs.com The DAD provides the advantage of generating a UV spectrum for the analyte peak, which can be compared to that of a reference standard for confirmation of identity. pan.olsztyn.pl Validated HPLC-DAD methods have demonstrated good linearity over a wide concentration range for related phenylethanoid glycosides, ensuring accurate quantification. researchgate.net

Chromatographic Parameters for Resolution and Sensitivity

Achieving optimal resolution and sensitivity in the HPLC analysis of this compound depends on the careful selection of several chromatographic parameters. chromacademy.comglobalresearchonline.net These parameters are fine-tuned during method development to ensure the separation of this compound from other closely related compounds and matrix components. scielo.br

Key parameters include the choice of the stationary phase, mobile phase composition, flow rate, and column temperature. ms-editions.cl Reversed-phase columns, particularly C18 columns, are frequently used for the separation of phenolic compounds. ms-editions.clscielo.brkoreascience.kr The mobile phase typically consists of a mixture of an aqueous solvent (often with a pH-modifying acid like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), run in a gradient elution mode to effectively separate compounds with varying polarities. researchgate.netkoreascience.kracs.org For instance, a gradient elution using 0.5% formic acid in water and acetonitrile has been used to identify this compound. acs.org The flow rate and column temperature are also optimized to improve peak shape and reduce run time. ms-editions.cl

Table 1: Typical Chromatographic Parameters for the Analysis of Phenylethanoid Glycosides including this compound

| Parameter | Typical Value / Type | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like phenylethanoid glycosides. scielo.brresearchgate.netkoreascience.kr |

| Mobile Phase | Gradient of Water (with 0.1-0.5% Formic Acid) and Acetonitrile/Methanol | Gradient elution is necessary to resolve complex mixtures containing compounds with a wide range of polarities. Acid improves peak shape. koreascience.kracs.org |

| Flow Rate | 0.3 - 1.0 mL/min | Optimized to balance analysis time with separation efficiency. koreascience.kracs.org |

| Column Temperature | 30 - 40°C | Controls viscosity and improves peak symmetry and reproducibility. ms-editions.clresearchgate.net |

| Detection | DAD or UV, ~280-330 nm | Wavelengths at which the caffeoyl moiety, a chromophore in this compound, exhibits strong absorbance. koreascience.kr |

| Injection Volume | 5 - 20 µL | A standard volume for analytical HPLC to ensure reproducibility without overloading the column. ms-editions.cl |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and metabolite Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. mdpi.com It provides detailed information about the chemical environment of individual atoms (protons and carbons) within the molecule. libretexts.org The structural determination relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. mdpi.comresearchgate.net

1D NMR spectra, such as ¹H NMR, are used to identify the presence of key structural motifs. mdpi.com For this compound, this includes signals corresponding to the 3,4-dihydroxyphenylethyl moiety, the caffeoyl group, and the sugar units. mdpi.com 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between different parts of the molecule. mdpi.com For example, HSQC spectra reveal direct proton-carbon correlations, which were used to unambiguously confirm the presence of this compound in Haberlea rhodopensis extracts by comparing the data with that of authentic samples. mdpi.com

NMR-based metabolite profiling is also a powerful approach to analyze crude plant extracts, allowing for the simultaneous identification and comparison of multiple metabolites, including this compound, without the need for extensive sample purification. mdpi.comresearchgate.net Although NMR has lower sensitivity compared to mass spectrometry, its high reproducibility and the direct proportionality of signal intensity to molar concentration make it highly effective for quantitative profiling of major components in a mixture. researchgate.netnih.gov

Mass Spectrometry (MS) Applications in Trace Analysis and Metabolite Identification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the sensitive detection and identification of this compound, especially at trace levels. nih.govmdpi.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments, which is crucial for confident metabolite identification. ijpras.commdpi.com

This compound has been tentatively identified in complex mixtures using UHPLC-Q-Orbitrap MS. acs.org The analysis in negative ion mode is common for phenolic compounds, and the resulting mass spectrum provides a molecular ion corresponding to [M-H]⁻. acs.orgresearchgate.net For this compound, this would be observed at an m/z corresponding to its molecular formula. Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecular ion, yielding characteristic product ions that provide structural information. acs.orgijpras.comlcms.cz For instance, the fragmentation pattern can reveal the loss of sugar moieties or the presence of the caffeoyl and hydroxytyrosol (B1673988) substructures. acs.org This technique is essential for distinguishing between isobaric compounds, which have the same mass but different structures. lcms.cz

Table 2: Mass Spectrometry Parameters for this compound Identification

| Parameter | Typical Setting / Type | Purpose |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar, non-volatile compounds like this compound, often used in negative mode for phenolics. acs.orgmdpi.com |

| Mass Analyzer | Orbitrap, Time-of-Flight (TOF), Quadrupole | High-resolution analyzers like Orbitrap or TOF provide accurate mass measurements for formula determination. acs.orgmdpi.com |

| Scan Mode | Full Scan (MS1), MS/MS (or dd-MS2) | Full scan detects all ions within a mass range. MS/MS provides fragmentation data for structural elucidation. semanticscholar.orgnih.gov |

| Collision Energy | Ramped or Stepped (e.g., 20-60 eV) | Controls the degree of fragmentation in MS/MS experiments to generate informative spectra. acs.org |

| Capillary Temperature | ~320 °C | Optimizes desolvation of the analyte ions in the ESI source. acs.orgsemanticscholar.org |

| Spray Voltage | ~3.0-4.5 kV | Creates the electrostatic field necessary for the ESI process. acs.orgsemanticscholar.org |

Derivatization Strategies in Analytical Characterization

Derivatization is a chemical modification technique used to alter the properties of an analyte to improve its analytical performance, for example, by increasing its volatility for Gas Chromatography (GC) or enhancing its ionization efficiency or detectability in LC-MS. mdpi.comnih.gov

While HPLC and LC-MS methods can directly analyze phenylethanoid glycosides like this compound without derivatization, derivatization strategies could potentially be employed to enhance sensitivity or to enable analysis by other techniques like GC-MS. mdpi.commdpi.com For GC analysis, the polar hydroxyl groups of this compound would need to be converted into less polar, more volatile silyl (B83357) ethers through a process like silylation. However, the large size and thermal lability of the glycoside make GC analysis challenging, and LC-based methods are far more common. mdpi.com

In the context of LC-MS, derivatization can be used to introduce a readily ionizable group or a specific tag for highly sensitive and selective detection, such as in targeted multiple reaction monitoring (MRM) assays. nih.gov For instance, a derivatization strategy was developed for the comprehensive characterization of endogenous fatty aldehydes using HPLC-MRM, which significantly improved detection limits. nih.gov While not commonly reported for this compound, such strategies remain a viable option for specialized applications requiring ultra-trace quantification or comprehensive metabolite profiling where standard methods lack sufficient sensitivity. nih.gov

Table of Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 5320953 |

| Myconoside | 10204758 |

| Verbascoside (B1683046) | 5281794 |

| Chlorogenic acid | 1794427 |

| Trigonelline | 5570 |

| Acetonitrile | 6342 |

| Methanol | 887 |

| Formic acid | 284 |

| Trifluoroacetic acid | 6422 |

| Calceolarioside A | 5315860 |

| Calceolarioside B | 105471 |

| Calceolarioside C | 45360240 |

| Forsythoside J | 135831968 |

| Lianqiaoxinoside C | 14619730 |

| Caffeic acid | 689043 |

| Hydroxytyrosol | 82755 |

| Tetramethylsilane | 5461 |

| Hispidulin 8-C-(2-O-syringoyl-β-glucopyranoside) | Not available |

Mechanistic Investigations of Calceolarioside E S Biological Activities

Cellular Redox Homeostasis Modulation by Calceolarioside E

This compound plays a significant role in maintaining cellular redox balance, primarily by activating the NRF2 antioxidant response pathway. This activation helps mitigate the damaging effects of oxidative stress.

This compound has been identified as a potent activator of the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) signaling pathway. mdpi.comresearchgate.net Under normal conditions, NRF2 is bound to its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. mdpi.comresearchgate.net In the presence of oxidative stress, this interaction is disrupted, allowing NRF2 to translocate to the nucleus and initiate the transcription of antioxidant genes. mdpi.comnih.gov

Studies in human keratinocytes (HaCaT cells) exposed to UVA/UVB radiation showed that pre-treatment with this compound dose-dependently increased the total protein levels of NRF2. mdpi.comresearchgate.net Similarly, research on bone marrow neutrophils demonstrated that this compound stimulates a significant increase in the intracellular levels of NRF2. mdpi.comnih.govresearchgate.net In fact, its activity was found to be stronger than that of another related compound, myconoside. mdpi.comnih.gov Some studies suggest a synergistic action between this compound and myconoside in activating the NRF2 pathway. mdpi.comnih.gov This capacity to upregulate NRF2 expression highlights its potential to regulate cellular redox homeostasis in pathologies associated with oxidative stress. mdpi.comnih.govresearchgate.net

The activation of NRF2 by this compound leads to the subsequent regulation of a suite of protective genes. mdpi.com Once activated and translocated into the nucleus, NRF2 binds to specific DNA sequences known as antioxidant response elements (AREs) in the promoter regions of its target genes. mdpi.comresearchgate.netnih.govnih.gov This binding action regulates the transcription of numerous antioxidant enzymes. mdpi.comresearchgate.netnih.gov

A direct consequence of this compound's activation of the NRF2 pathway is the significant reduction of intracellular Reactive Oxygen Species (ROS). mdpi.com ROS are highly reactive molecules that, when accumulated in excess, can cause damage to DNA, proteins, and lipids, a state known as oxidative stress. mdpi.commdpi.com

In studies involving human keratinocytes subjected to UVA/UVB-induced photoaging, treatment with this compound markedly reduced the formation of intracellular ROS. mdpi.comnih.govnih.gov This effect is directly correlated with the compound's ability to activate NRF2 and, consequently, bolster the cell's antioxidant defenses. mdpi.comnih.gov By mitigating the accumulation of ROS, this compound helps protect cells from oxidative damage. mdpi.com

Downstream Gene Regulation and Antioxidant Enzyme Induction

Impact on Specific Intracellular Signaling Cascades

Beyond its central role in the NRF2 pathway, this compound also influences other critical intracellular signaling cascades involved in cellular health and response to stress.

The Transforming Growth Factor-beta (TGF-β) signaling pathway, which involves intracellular Smad proteins, is crucial for regulating cell proliferation, differentiation, and extracellular matrix production. mdpi.com Excessive UV exposure can suppress this pathway, inhibiting procollagen (B1174764) synthesis. mdpi.com

While the related compound myconoside is noted to more directly stimulate the TGF-β/Smad pathway, research indicates that pre-treatment with a combination of myconoside and this compound can prevent the suppression of TGF-β1/Smad signaling in UV-irradiated human keratinocytes. mdpi.com The NRF2/PGC-1α and TGF-1β/Smad/Wnt signaling pathways have been identified as having a critical role in the photoprotective effects induced by this compound and myconoside. mdpi.comnih.govnih.govresearchgate.net

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a key regulator of mitochondrial biogenesis and cellular energy metabolism. mdpi.com There is an interrelated mechanism coordinating mitochondrial respiration and cellular redox homeostasis through PGC-1α and NRF2. mdpi.com

Studies have shown that pre-treatment with this compound leads to a concentration-dependent upregulation of the gene encoding PGC-1α. mdpi.comnih.gov This activation of PGC-1α is correlated with the observed dose-dependent activation of NRF2 and the subsequent reduction in intracellular ROS levels. mdpi.comnih.gov The positive regulation of PGC-1α expression by this compound may be associated with the observed decrease in ROS levels, potentially through enhanced mitochondrial biogenesis. nih.gov

Research Findings on this compound's Biological Activities

| Cell/Tissue Model | Biological Activity | Pathway(s) Implicated | Key Finding | Citation(s) |

| Human Keratinocytes (HaCaT) | Photoprotection | NRF2/PGC-1α, TGF-β/Smad | Dose-dependently increased NRF2 protein levels and upregulated the PGC-1α gene. | mdpi.com, nih.gov, researchgate.net |

| Human Keratinocytes (HaCaT) | ROS Reduction | NRF2-mediated defense | Significantly reduced intracellular ROS formation after UVA/UVB exposure. | mdpi.com, nih.gov, nih.gov |

| Murine/Bone Marrow Neutrophils | NRF2 Activation | NRF2 Signaling | Identified as a strong inductor of endogenous NRF2 expression, with greater activity than myconoside. | mdpi.com, nih.gov, nih.gov |

| Murine/Bone Marrow Neutrophils | Redox Homeostasis Regulation | NRF2 Signaling | Showed stimulatory activity on endogenous NRF2 levels, indicating therapeutic potential. | mdpi.com, nih.gov, researchgate.net |

Interactions with Wnt Signaling Pathways

The Wnt signaling pathways are crucial in cell proliferation, migration, and regeneration, including in response to UV radiation-induced skin damage. wikidata.orgnih.gov Research into the biological activities of compounds from the plant Haberlea rhodopensis, which contains this compound, has explored interactions with this pathway. wikidata.orgnih.gov In an in vitro model using UVA/UVB-stimulated human keratinocytes, the phenylethanoid glycoside myconoside, which was studied alongside this compound, was found to positively regulate the Wnt pathway. wikidata.orgciteab.com Specifically, myconoside treatment led to an increase in the mRNA expression of WNT5a and CTNNB1 (the gene for β-catenin), key components of the Wnt signaling cascade. wikidata.org

However, the same study noted that this compound itself did not appear to share this activity. wikidata.org The observed photoprotective effects of this compound were instead attributed to its role as a potent activator of the NRF2 signaling pathway, which governs cellular antioxidant responses. wikidata.orgnih.gov Therefore, while Wnt signaling is modulated by other phytochemicals present in Haberlea rhodopensis, current evidence suggests this compound does not directly engage this pathway but rather exerts its effects through different mechanisms. wikidata.org

Anti-Inflammatory and Immunomodulatory Potentials

Phenylpropanoid glycosides (PPGs), the class of compounds to which this compound belongs, are widely recognized for their potential therapeutic properties, including anti-inflammatory, immunomodulatory, and antioxidant effects. guidetopharmacology.orgcenmed.comnih.govinvivochem.cn The traditional use of Haberlea rhodopensis, a source of this compound, for its immunomodulating and anti-inflammatory properties provides a basis for investigating these activities at the molecular level. wikidata.org

Research on closely related compounds offers significant insight into the potential anti-inflammatory mechanisms of this compound. Calceolarioside A, for instance, has demonstrated notable anti-inflammatory and selective antinociceptive (pain-reducing) properties. cenmed.comtanlab.org In an inflammatory pain model, Calceolarioside A significantly reduced the pain response in the inflammatory phase of the formalin test. tanlab.org Furthermore, it was effective in an in vivo model of carrageenan-induced thermal hyperalgesia and was able to significantly reduce zymosan-induced paw edema. cenmed.comtanlab.org These effects highlight the capacity of the calceolarioside structure to mitigate inflammatory processes. cenmed.comtanlab.orgnih.govnih.gov The anti-inflammatory actions of PPGs are often linked to their influence on critical regulatory molecules involved in the inflammatory cascade. cenmed.com

A key mechanism for the anti-inflammatory activity of phenylpropanoid glycosides is their ability to modulate the production of pro-inflammatory cytokines. cenmed.com Studies on Calceolarioside A have shown that it can significantly reduce the lipopolysaccharide (LPS)-induced secretion of the pro-inflammatory cytokines Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β) in human THP-1 macrophage cells in a concentration-dependent manner. cenmed.comtanlab.org

This cytokine-inhibiting effect is a common trait among PPGs. nih.gov For example, verbascoside (B1683046) and other related compounds have been shown to inhibit the secretion of IL-8 and TNF-α from human neutrophils. citeab.com Other research has also documented the ability of various PPGs to suppress the production of TNF-α, IL-1β, and IL-6 in activated macrophages, which are central mediators of inflammatory diseases. nih.govuni.lu This consistent pattern of cytokine suppression across the PPG class suggests a shared mechanism of action that likely extends to this compound.

This compound and its relatives exert multiple effects on the cells of the immune system. This compound has been shown to be a potent activator of the transcription factor Nrf2 in neutrophils. whuznhmedj.comcontaminantdb.ca Nrf2 is a master regulator of the cellular antioxidant response, and its activation can modulate inflammatory processes and neutrophil accumulation at inflammatory sites. whuznhmedj.comcontaminantdb.cawikipedia.org

Other related compounds show direct immunomodulatory and immunosuppressive activities. guidetopharmacology.org Calceolarioside A has been found to inhibit the production of IL-2 by mouse spleen cells, suggesting an immunosuppressant potential. mdpi.com The related Calceolarioside B has been observed to promote the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 state, which aids in the resolution of inflammation. fishersci.caresearchgate.net Furthermore, other PPGs have been shown to diminish the production of reactive oxygen species (ROS) in activated human neutrophils and mononuclear cells and inhibit the upregulation of the β2 integrin Mac-1, which is crucial for leukocyte inflammatory responses. researchgate.net

Influence on Pro-inflammatory Cytokine Production

Enzyme Modulation and Other Pharmacological Targets

While direct data on this compound is limited, studies on its isomers provide valuable information on enzyme modulation. Specifically, Calceolarioside B has been identified as an inhibitor of Protein Kinase C alpha (PKCα), a key enzyme in cellular signal transduction pathways. chem960.comnih.gov The reported IC50 value for this inhibition is 4.6 µM. nih.gov PKCα is involved in a multitude of cellular processes, and its inhibition is a target for therapeutic intervention in various diseases.

It is important to note, however, that PKC inhibition may not be a universal property of all phenylpropanoid glycosides. A study examining other PPGs, such as acteoside and crenatoside, found that they did not interfere with pan-PKC activity, suggesting that the inhibitory action may be specific to the precise structure of the compound, such as that of Calceolarioside B. researchgate.net

Investigation of Other Enzyme Interactions

Research has shed light on the interaction of this compound with other cellular pathways, particularly its role in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2).

In a study investigating the effects of compounds from Haberlea rhodopensis, this compound was identified as a potent inducer of Nrf2 expression in neutrophils. mdpi.com When tested in its purified form at a concentration of 32 µg/mL, this compound demonstrated a stronger ability to induce endogenous Nrf2 levels compared to myconoside, another compound isolated from the same plant. mdpi.com The study highlighted that fractions of H. rhodopensis extract containing both myconoside and this compound, particularly in a ratio of 1:0.6, were effective in stimulating Nrf2 expression. mdpi.com

Further investigations into the photoprotective effects of this compound on human keratinocytes exposed to UVA/UVB radiation also pointed to the activation of the Nrf2-mediated defense mechanism. nih.gov This suggests that this compound may play a role in cellular defense against oxidative stress by modulating the Nrf2 pathway. nih.gov

The following table summarizes the findings on the induction of Nrf2 by this compound and related compounds:

| Compound/Fraction | Concentration | Effect on Nrf2 Expression in Neutrophils |

| This compound | 32 µg/mL | Stronger inductor than Myconoside |

| Myconoside | 32 µg/mL | Inductor of endogenous Nrf2 |

| Fraction D (Myconoside:this compound at 1:0.6) | Not specified | Increased percentages of Nrf2+ cells |

Structure Activity Relationship Sar Studies of Calceolarioside E and Analogues

Comparative Analysis of Calceolarioside E and Myconoside

This compound and Myconoside, both isolated from the resurrection plant Haberlea rhodopensis, offer a compelling case study in how minor structural variations can significantly influence bioactivity, particularly in the activation of the Nrf2 pathway, a critical regulator of cellular redox homeostasis. mdpi.comnih.govmdpi.com

Influence of Glycosidic Linkages and Aglycone Moieties on Bioactivity

The primary structural differences between this compound and Myconoside lie in their glycosidic substitution and the nature of their acyl moieties. mdpi.com Myconoside features an additional β-apiosyl group attached to the C-6 position of its central glucose ring, a feature absent in this compound. mdpi.com

Furthermore, the aglycone part of the molecules differs. At the C-4 position of the glucose core, this compound is linked to a dihydrocaffeoyl group, which has a saturated ethyl chain. In contrast, Myconoside possesses a caffeoyl moiety at the same position, characterized by an unsaturated double bond (an α,β-unsaturated ketone). mdpi.com These distinctions in both the sugar chain (glycon) and the phenolic acid attachment (aglycone) are key determinants of their differing biological responses. mdpi.com

Structural Determinants for NRF2 Activation Potency

Studies on bone marrow neutrophils have demonstrated that these structural nuances directly impact the potency of Nrf2 activation. When tested at the same concentration (32 µg/mL), this compound exhibits stronger Nrf2-inducing activity than Myconoside. mdpi.comnih.gov The activity of this compound was found to be comparable to the potent synthetic Nrf2 activator, CDDO-Me (2-cyano-3,12-dioxo-oleana-1,9(11)-dien-28-oic acid methyl ester). mdpi.comnih.gov

This suggests that the absence of the β-apiosyl moiety and the presence of the dihydrocaffeoyl group in this compound enhance its ability to stimulate Nrf2 expression. mdpi.com Interestingly, while this compound is a more potent activator when used alone, specific ratios of Myconoside and this compound (such as 1:0.6 and 0.25:1) have been shown to have a superior or synergistic effect on Nrf2 expression, highlighting a complex interplay between the two molecules. mdpi.comresearchgate.net In studies on UV-induced skin photoaging, this compound was identified as a potent NRF2 activator, further underscoring its role in cellular defense mechanisms. mdpi.com

Table 1: Comparative NRF2 Activation of this compound and Myconoside

| Compound (at 32 µg/mL) | Relative NRF2 Activation Potency | Key Structural Differences from Myconoside |

|---|

| This compound | Stronger Inducer | - No β-apiosyl moiety on the glucose ring

Analysis of Other Related Phenylethanoid and Phenylpropanoid Glycosides

The structure-activity relationships observed between this compound and Myconoside are reflective of broader trends within the phenylethanoid and phenylpropanoid glycoside classes. The antioxidant and other biological activities of these compounds are heavily influenced by specific structural motifs. nih.govnih.govthieme-connect.com

Key SAR findings for PhGs include:

The Catechol Moiety : The presence of an ortho-dihydroxyphenyl group (a catechol group) on both the phenylethanoid and the acyl portions of the molecule is a critical factor for strong antioxidant activity. nih.govresearchgate.net Compounds like Verbascoside (B1683046) (Acteoside) and Isoacteoside, which possess two catechol units, generally exhibit potent radical scavenging abilities. mdpi.com The removal or methylation of these hydroxyl groups, as seen in martynoside, leads to a reduction in antioxidant capacity. mdpi.com

The Acyl Moiety : Phenylethanoids that are acylated with phenolic acids demonstrate significantly stronger antioxidant activity than their deacylated counterparts. thieme-connect.com The nature of this acyl group is also important; for instance, the caffeoyl moiety is often associated with high activity. mdpi.com The position of this group also matters, as verbascoside often shows higher activity than its isomer, isoverbascoside, where the caffeoyl group is attached at a different position on the glucose ring. mdpi.com

The Sugar Chain : While modifications to the sugar chain are generally considered of minor importance for antioxidant activity compared to the phenolic groups, the number and type of sugar residues can influence pharmacokinetic properties and contribute to specific activities like antibacterial effects. nih.govthieme-connect.com

Computational Approaches in Structure-Activity Prediction and Ligand Binding

Computational methods, such as molecular docking, are increasingly used to predict and understand the interactions between PhGs and biological targets. sciforum.netmdpi.comresearchgate.net These in silico studies provide valuable insights into the binding modes and affinities that underpin the observed biological activities.

For example, molecular docking studies have been conducted on several PhGs, including Verbascoside, Echinacoside, and Crenatoside, to evaluate their binding affinity with proteins like glycogen (B147801) synthase kinase-3β (GSK3-β), a target in diabetic wound healing. sciforum.net These studies revealed strong theoretical binding interactions, with binding energies ranging from -7.3 to -10.2 kcal/mol, suggesting potent inhibitory activity. sciforum.net

In another study, docking analysis of PhGs with tyrosinase, an enzyme involved in melanin (B1238610) production, showed that a compound with a caffeoyl moiety (similar to Myconoside) could form π-π stacking interactions with phenylalanine residues and coordinate with copper ions in the enzyme's active site, explaining its potent inhibitory effect. mdpi.com Similarly, docking studies of Verbascoside against insect acetylcholinesterase have predicted its binding mode in the active site. mdpi.com

Future Research Directions and Translational Perspectives

Development of Advanced In Vitro Models for Comprehensive Biological Evaluation

The limitations of traditional two-dimensional (2D) cell cultures in predicting human responses are well-documented. nih.gov To gain a more accurate understanding of Calceolarioside E's biological effects, future research will necessitate the adoption of advanced in vitro models that better replicate the complexity of human tissues.

Three-Dimensional (3D) Cellular Models

Three-dimensional (3D) cell culture systems are instrumental in mimicking the in vivo environment, as they allow cells to interact with each other and the extracellular matrix in a more physiologically relevant manner. abcam.com For this compound, which has shown significant photoprotective effects in 2D keratinocyte models, 3D skin equivalents would be a critical next step. nih.govsemanticscholar.org These models, incorporating multiple skin cell types like keratinocytes and fibroblasts within a scaffold, can provide superior insights into:

The penetration and metabolism of this compound in a tissue-like structure.

Its influence on cell-cell communication and extracellular matrix dynamics, particularly concerning collagen synthesis which is affected by the compound. nih.gov

A more accurate assessment of its efficacy in preventing UV-induced damage and aging in a multi-layered cellular context that better simulates human skin. nih.govnih.gov

The use of 3D models has already been proposed as a more effective way to screen anti-cancer drugs, and this principle can be extended to evaluate the therapeutic potential of natural compounds like this compound. nih.govdntb.gov.ua

Co-culture and Organoid Systems

To further dissect the intricate cellular interactions, co-culture and organoid systems represent the next frontier. nih.govnih.gov These models allow researchers to study the interplay between different cell types, which is crucial for understanding complex biological processes like inflammation and immune response. researchgate.netnews-medical.net

Future research directions for this compound could involve:

Immune Cell Co-cultures: Given that this compound modulates pathways like NRF2, which is central to oxidative stress and inflammation, co-culturing skin cells with immune cells (e.g., macrophages, T-cells) is essential. nih.govmdpi.com This would help elucidate its immunomodulatory effects and its potential to mitigate inflammatory responses in skin photoaging. nih.gov

Organoid Models: Patient-derived organoids can offer a platform for personalized medicine. nih.gov Skin organoids could be used to test the efficacy of this compound on an individual-specific basis. hubrecht.eu

Microbiome Integration: The skin microbiome plays a role in skin health. Co-culture systems that include relevant microbial communities could be used to investigate whether this compound affects the skin microbiota and if this interaction contributes to its protective effects. hubrecht.eu

Exploration of this compound in Multi-Target Pharmacological Interventions

Complex diseases are often the result of disruptions in multiple biological pathways, making multi-target drugs a highly attractive therapeutic strategy compared to single-target agents. frontiersin.orgfrontiersin.org Phenylethanoid glycosides as a class, isolated from Calceolaria species, have been identified in silico as potential multi-target inhibitors, showing theoretical affinity for various proteins. mdpi.comresearchgate.net

For this compound, a multi-target approach could be particularly fruitful. It is known to activate the NRF2 pathway, a master regulator of the antioxidant response. nih.govmdpi.com However, its effects on collagen synthesis and TGF-β1/Smad/Wnt signaling suggest a broader mechanism of action. nih.gov Future pharmacological studies should aim to:

Identify Additional Targets: Employ computational screening and biochemical assays to identify other direct or indirect molecular targets of this compound.

Leverage Polypharmacology: Design interventions that capitalize on its ability to modulate several targets simultaneously. For instance, in dermatology, its potential to concurrently reduce oxidative stress (via NRF2), inhibit inflammation, and promote collagen synthesis makes it a promising candidate for anti-aging and photoprotective applications. nih.govnih.gov

In Silico Modeling: Utilize computational tools to predict the multi-target profile of this compound and its derivatives, helping to prioritize compounds for further experimental validation. mdpi.com

Novel Synthetic Routes and Derivatization for Enhanced Bioactivity and Selectivity

While this compound can be isolated from natural sources like Haberlea rhodopensis, biotechnological production and chemical synthesis are crucial for sustainable supply and the generation of novel analogues. mdpi.com Research on the synthesis of related phenylpropanoid glycosides, such as Calceolarioside A and B, has established viable chemical strategies. researchgate.netresearchgate.net

Future work in this area should focus on:

Total Synthesis: Developing an efficient and scalable total synthesis for this compound. This would not only secure a reliable supply but also open the door for creating structural analogues. Techniques like regioselective acylation and chemoselective glycosylation, which have been successful for similar compounds, could be adapted. researchgate.netjst.go.jpacs.org

Derivatization for Enhanced Bioactivity: Creating a library of this compound derivatives through targeted chemical modifications. researchgate.net This could involve:

Altering the acyl groups (e.g., the caffeoyl moiety) to improve target affinity or selectivity. researchgate.net

Modifying the sugar units to enhance bioavailability and cell permeability.

Using enzymatic or microbial biotransformation to generate novel bioactive forms. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically testing the synthesized derivatives to establish clear SARs. This knowledge is vital for rationally designing next-generation compounds with optimized potency, selectivity, and pharmacokinetic properties. mdpi.com

Systems Biology Approaches to Elucidate Complex Biological Networks

To move beyond a single-pathway understanding, systems biology offers a holistic approach to decipher the full spectrum of this compound's effects. nih.govcpsbb.eu This involves integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) to construct comprehensive models of its mechanism of action. nih.gov

Key research activities would include:

Multi-Omics Profiling: Treating relevant cell models (e.g., 3D skin models) with this compound and performing time-course analyses of the transcriptome, proteome, and metabolome.

Network Reconstruction: Using the collected data to build and analyze biological networks, such as gene regulatory networks and protein-protein interaction networks. uam.esfrontiersin.org This can reveal previously unknown pathways and key hub proteins that are modulated by the compound.

Q & A

Q. What strategies address this compound’s low aqueous solubility in formulation studies?

Q. How should researchers design experiments to resolve conflicting data on this compound’s role in platelet aggregation?

Q. What multi-omics approaches can uncover this compound’s systemic mechanisms in photoprotection?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.